molecular formula C7H14N2O3 B3264674 H-Ala-Abu-OH CAS No. 39537-33-2

H-Ala-Abu-OH

Cat. No.: B3264674
CAS No.: 39537-33-2
M. Wt: 174.2 g/mol
InChI Key: SZFTXLCIIZILGB-WHFBIAKZSA-N
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Description

This compound is used in scientific research due to its unique properties, which make it valuable for studying protein structures and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Abu-OH involves the coupling of alanine and aminobutyric acid. The process typically employs peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like hydroxybenzotriazole. The reaction is carried out in an organic solvent such as dimethylformamide under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Abu-OH undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

H-Ala-Abu-OH is extensively used in scientific research for:

    Protein Structure Studies: It helps in understanding protein folding and stability.

    Drug Discovery: It is used in the design and synthesis of peptide-based drugs.

    Disease Mechanism Studies: It aids in elucidating the mechanisms of diseases at the molecular level.

    Industrial Applications: It is used in the development of novel materials and catalysts .

Mechanism of Action

H-Ala-Abu-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-carboxyethyl)-2-aminopropionic acid
  • N-(2-Amino-2-carboxyethyl)-2-aminovaleric acid
  • N-(2-Amino-2-carboxyethyl)-2-aminocaproic acid

Uniqueness

H-Ala-Abu-OH is unique due to its specific combination of alanine and aminobutyric acid, which imparts distinct structural and functional properties. This uniqueness makes it particularly valuable for studying protein interactions and designing peptide-based therapeutics .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFTXLCIIZILGB-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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